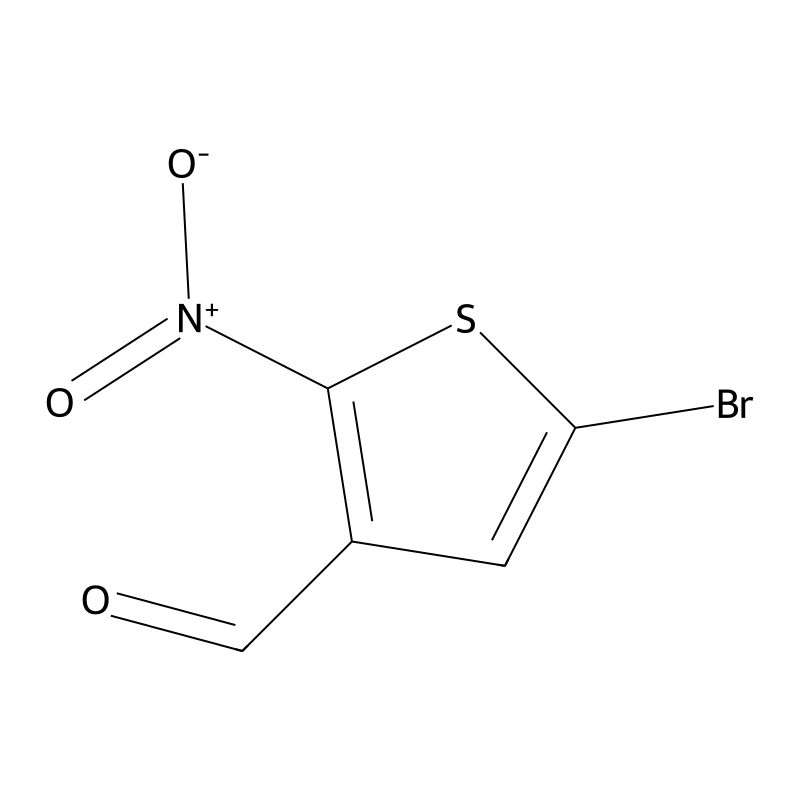5-Bromo-2-nitrothiophene-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-2-nitrothiophene-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 236.05 g/mol. It is characterized by its yellow crystalline solid form and has a melting point of 119-121 °C, making it relatively stable under standard conditions. The compound features a thiophene ring substituted with a bromine atom and a nitro group, as well as an aldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
- Reduction Reactions: The nitro group can be reduced to an amine, allowing for further functionalization.
- Acylation: The aldehyde group can undergo acylation reactions, facilitating the introduction of various acyl groups.
- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in synthesizing complex organic molecules .
The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde can be achieved through various methods:
- Bromination and Nitration: Starting from 5-nitrothiophene-2-carboxaldehyde, bromination can be performed using bromine in the presence of an acid catalyst.
- Direct Synthesis: The compound can also be synthesized via a multi-step process involving the reaction of thiophene derivatives with nitro and bromo reagents under controlled conditions .
5-Bromo-2-nitrothiophene-3-carbaldehyde finds applications across several fields:
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
- Pharmaceuticals: Due to its potential biological activity, it is explored for developing new drugs.
- Materials Science: The compound may also be utilized in electronic materials and as a precursor for functionalized thiophenes used in organic electronics .
Studies on the interaction of 5-Bromo-2-nitrothiophene-3-carbaldehyde with various biological systems are essential for understanding its potential therapeutic applications. Preliminary investigations suggest that it may interact with specific enzymes or receptors, although comprehensive studies are needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-2-nitrothiophene-3-carbaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Nitrothiophene | Lacks bromine; used in dye synthesis | |
| 2-Bromo-5-nitrothiophene | Similar structure; used in pharmaceuticals | |
| 5-Bromothiophene | Lacks nitro group; simpler reactivity | |
| 5-Nitrothiophene-2-carbonitrile | Contains a nitrile group; different reactivity | |
| N-(5-Bromothiophen-2-yl)acetamide | Amide derivative; different functional group |
Uniqueness
The unique combination of a bromine atom, a nitro group, and an aldehyde function in 5-Bromo-2-nitrothiophene-3-carbaldehyde distinguishes it from similar compounds. This structural arrangement enhances its reactivity and potential utility in various synthetic pathways, making it a valuable compound in both research and application contexts .








